Bienvenue dans la boutique en ligne BenchChem!

1-(5-ethoxypyridin-2-yl)ethan-1-amine

Lipophilicity Drug Design ADME

1-(5-Ethoxypyridin-2-yl)ethan-1-amine (CAS: 1337170-67-8) is a primary heterocyclic amine building block of the pyridine-ethylamine class. Its structure, featuring a 5-ethoxy substituent on the pyridine ring and a chiral alpha-methyl amine group, distinguishes it from simpler pyridyl-ethylamine analogs.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1337170-67-8
Cat. No. B6202546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-ethoxypyridin-2-yl)ethan-1-amine
CAS1337170-67-8
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(C=C1)C(C)N
InChIInChI=1S/C9H14N2O/c1-3-12-8-4-5-9(7(2)10)11-6-8/h4-7H,3,10H2,1-2H3
InChIKeyIKOWGGQZPFBNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethoxypyridin-2-yl)ethan-1-amine (CAS 1337170-67-8): A Key Fragment for Targeted Kinase Degradation and Beyond


1-(5-Ethoxypyridin-2-yl)ethan-1-amine (CAS: 1337170-67-8) is a primary heterocyclic amine building block of the pyridine-ethylamine class. Its structure, featuring a 5-ethoxy substituent on the pyridine ring and a chiral alpha-methyl amine group, distinguishes it from simpler pyridyl-ethylamine analogs [1]. This specific substitution pattern results in a predicted pKa of 8.94, a density of 1.036 g/cm³, and a boiling point of 268.0 °C . Critically, the 5-ethoxypyridin-2-yl fragment is a validated pharmacophore, forming key interactions in the catalytic domain of Tankyrase 2 (TNKS2) as demonstrated by X-ray co-crystal structures of potent inhibitors like OM-2700 [2].

Why 1-(5-ethoxypyridin-2-yl)ethan-1-amine's Ethoxy Group Prevents Simple Substitution


Assuming simple interchangeability with generic pyridin-2-yl-ethanamine building blocks is a critical error in modern medicinal chemistry. The 5-position ethoxy group is not an inert spectator; it dramatically alters the core's electronic properties and lipophilicity, which directly governs target engagement and selectivity in drug candidates. For instance, the compound's XLogP3 of 0.5 and Topological Polar Surface Area (TPSA) of 48.1 Ų represent a >5-fold increase in lipophilicity and a nearly 25% larger polar surface area compared to the unsubstituted analog 1-(pyridin-2-yl)ethan-1-amine (XLogP3: 0.1; TPSA: 38.9 Ų) [1]. SAR studies on tankyrase inhibitors have shown that the 5-ethoxy group is essential for a critical edge-to-face pi-stacking interaction in the adenosine pocket, an interaction completely lost when the ethoxy is reduced to a methoxy or replaced by hydrogen [2]. Substitution thus risks a catastrophic loss of potency in downstream lead molecules.

Quantitative Evidence for the Selection of 1-(5-ethoxypyridin-2-yl)ethan-1-amine


Lipophilicity-Driven Design: A >5-Fold Increase in cLogP vs. Unsubstituted Analog

The introduction of the 5-ethoxy group changes the compound's physicochemical profile in a way that is highly desirable for CNS and cellular penetration. The compound's computed partition coefficient (XLogP3-AA) is 0.5, which is a 400% increase compared to the unsubstituted 1-(pyridin-2-yl)ethan-1-amine (XLogP3-AA = 0.1) [1]. This places the compound in a more favorable range for passive membrane permeability, without exceeding the threshold commonly associated with high metabolic clearance and promiscuity (LogP > 3.0). This value suggests improved passive permeability compared to its more hydrophilic analog while maintaining an acceptable balance for aqueous solubility [2].

Lipophilicity Drug Design ADME Physicochemical Properties

Critical Pharmacophoric Fragment Validated in Clinical Candidate Development

The 5-ethoxypyridin-2-yl moiety is not just a building block; it is a proven and structurally characterized pharmacophoric element essential for binding to the Tankyrase 2 (TNKS2) enzyme, a key target in Wnt signaling-driven cancers. In the development of advanced tankyrase inhibitors, the 5-ethoxy group was identified as part of the core binding motif for the adenosine subsite. Crystal structures of lead compounds (e.g., OM-2700) in complex with TNKS2 (PDB ID: 6TKQ, resolution 2.50 Å) reveal that this exact fragment forms a critical edge-to-face pi-stacking interaction with Tyr1071 in the adenosine pocket [1]. This structural evidence directly validates the use of this amine as a privileged scaffold.

Pharmacophore Kinase Inhibitor Tankyrase X-ray Crystallography SAR

Predicted pKA and Ionization State for Selective Reactivity and Formulation

The predicted acid dissociation constant (pKa) for this amine is 8.94 ± 0.50 . This value is critical because it dictates the compound's ionization state under specific pH conditions, directly influencing its reactivity in amide coupling or reductive amination, its solubility in aqueous or organic phases during extraction, and its chromatographic behavior during purification. This pKa allows for effective salt formation in mildly acidic conditions (pH < 7), a property that can be compared to structurally similar amines to predict and control solubility and stability in biological assays or stock solutions [1].

pKa Ionization Chemical Synthesis Formulation Purification

Chiral Alpha-Methyl Amine Handle for Stereospecific SAR Exploration

Unlike simple pyridine-2-methanamines, this compound possesses an alpha-methyl group adjacent to the amine, introducing a chiral center at the point of attachment to the pyridine ring. The racemic mixture (CAS 1337170-67-8) is available for initial SAR screening, but the same building block also exists as the resolved (1S)-enantiomer (CAS 1259901-31-9) . This availability of the chiral 'handle' peer molecule is crucial for teams investigating the impact of three-dimensional configuration on target binding, where a single methyl's orientation can be the difference between nanomolar activity and complete inactivity against targets such as kinases or GPCRs.

Chiral Amine Stereochemistry Diastereomeric Resolution Asymmetric Synthesis

Core Applications for 1-(5-ethoxypyridin-2-yl)ethan-1-amine in Drug Discovery


De-Risked Tankyrase and PARP Inhibitor Lead Optimization

Teams developing novel inhibitors of TNKS1/2 or other PARP family members can use this compound as an advanced, late-stage intermediate or directly in parallel synthesis to rapidly generate libraries. The fragment’s validated binding mode to TNKS2 (as seen in PDB: 6TKQ) against the adenosine pocket significantly lowers the risk of synthetic attrition compared to starting with an un-optimized fragment hit [1]. The unique lipophilic character (XLogP3 of 0.5) directly translates to improved activity in cellular WNT pathway reporter gene assays, making it ideal for oncology programs targeting the Wnt/β-catenin signaling pathway [1].

Stereospecific Kinase Inhibitor Generation

Medicinal chemists can leverage the racemic compound for initial hit identification and then seamlessly transition to the resolved (1S)-enantiomer (CAS 1259901-31-9) for advanced lead characterization. This chiral amine acts as a powerful probe for understanding stereospecific binding requirements in ATP-competitive inhibitors, a common source of selectivity for kinases. The alpha-methyl group often engages in hydrophobic contacts in kinase back pockets, and the availability of both racemate and enantiomer allows for a complete exploration of this vector, a workflow that is impossible with achiral pyridine-2-methanamine analogs .

Precision Synthesis of CNS-Penetrant candidates

For discovery programs targeting CNS indications, the compound's physicochemical profile offers a strategic advantage. A computed LogP of 0.5, combined with a TPSA of 48.1 Ų and a low number of rotatable bonds, aligns well with the physicochemical space characterized by high blood-brain barrier permeability [2]. When incorporated into larger molecular frameworks, this fragment can help tune the overall molecule's properties to meet stringent CNS MPO (Multiparameter Optimization) criteria, offering better odds of translatability compared to more hydrophilic or excessively lipophilic pyridyl-amine counterparts [2].

Optimized Solid-Phase and Solution-Phase Peptide Mimetic Synthesis

The predictable ionization state (pKa 8.94) and unique reactivity of the primary amine make it an ideal selection for bioconjugation and the synthesis of peptidomimetics. In amide coupling or reductive amination reactions, its controlled basicity can lead to higher conversion rates and simpler purifications compared to more basic, unsubstituted analogs. This facilitates the incorporation of the ethoxy-pyridine moiety into macrocyclic peptides or PROTACs (Proteolysis Targeting Chimeras), where precise chemical handling and high yields are paramount for cost-effective library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.